molecular formula C13H11F2NO2 B14409874 4-[4-(Difluoromethoxy)phenoxy]aniline CAS No. 83660-68-8

4-[4-(Difluoromethoxy)phenoxy]aniline

Cat. No.: B14409874
CAS No.: 83660-68-8
M. Wt: 251.23 g/mol
InChI Key: BBTQOFFWVJVCAA-UHFFFAOYSA-N
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Description

4-[4-(Difluoromethoxy)phenoxy]aniline is an organic compound with the molecular formula C13H11F2NO2 It is a derivative of aniline, where the aniline group is substituted with a difluoromethoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Difluoromethoxy)phenoxy]aniline typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The final step involves the reduction of the nitro group to an amino group using hydrazine and a catalyst such as ferric oxide and activated carbon .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and purification techniques is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Difluoromethoxy)phenoxy]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups, as seen in its synthesis.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrazine (N2H4) and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction typically produces amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-[4-(Difluoromethoxy)phenoxy]aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[4-(Difluoromethoxy)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Difluoromethoxy)aniline: A closely related compound with similar chemical properties.

    2-(Difluoromethoxy)aniline: Another isomer with the difluoromethoxy group in a different position on the aromatic ring.

    4-(Trifluoromethoxy)aniline: A compound with a trifluoromethoxy group instead of a difluoromethoxy group.

Uniqueness

4-[4-(Difluoromethoxy)phenoxy]aniline is unique due to the presence of both the difluoromethoxy and phenoxy groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

83660-68-8

Molecular Formula

C13H11F2NO2

Molecular Weight

251.23 g/mol

IUPAC Name

4-[4-(difluoromethoxy)phenoxy]aniline

InChI

InChI=1S/C13H11F2NO2/c14-13(15)18-12-7-5-11(6-8-12)17-10-3-1-9(16)2-4-10/h1-8,13H,16H2

InChI Key

BBTQOFFWVJVCAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC=C(C=C2)OC(F)F

Origin of Product

United States

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